

erythrocentaurin pharmacokinetic comparison metabolites

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Compound Focus: Erythrocentaurin

CAS No.: 50276-98-7

Cat. No.: S527400

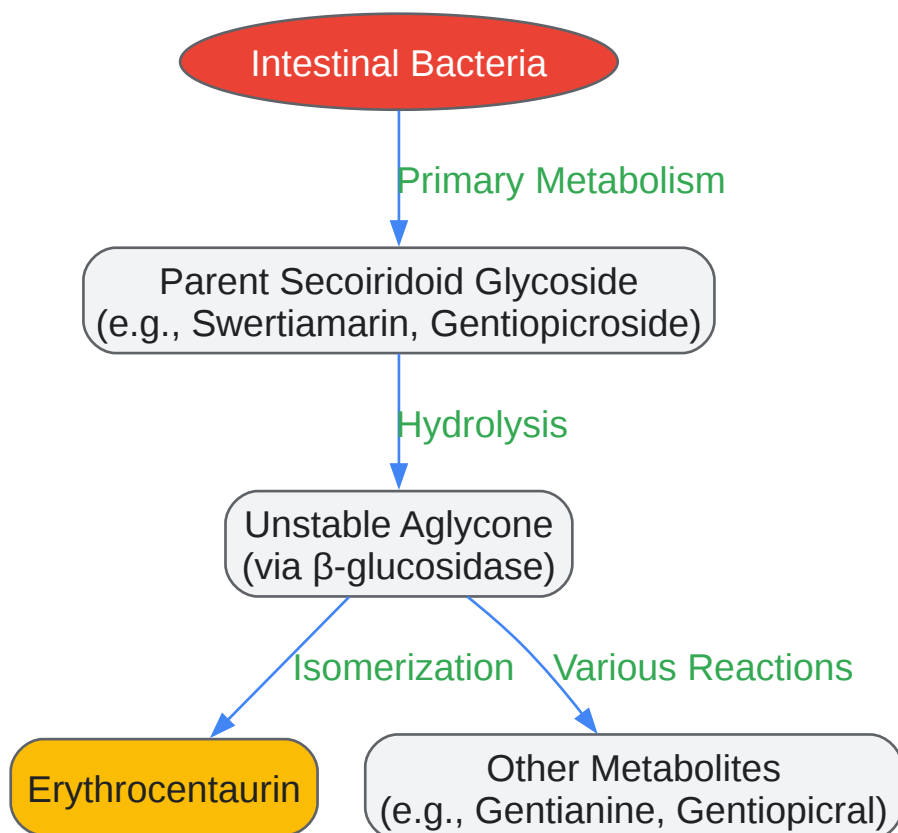
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Metabolite Comparison at a Glance

Compound Name	Compound Type	Primary Pharmacokinetic Characteristic	Key Active Metabolites
Swertiamarin	Secoiridoid Glycoside	Rapid absorption, low oral bioavailability (e.g., ~10.3% in rats), short half-life (~1.1 h) [1]	Gentianine, Erythrocentaurin [1]
Gentiopicroside (Gentiopicrin)	Secoiridoid Glycoside	Rapid absorption, low oral bioavailability, high first-pass metabolism [2] [3]	Erythrocentaurin, Gentiopicral, and others [2] [4] [3]
Erythrocentaurin	Metabolite (Dihydroisocoumarin)	Data limited; known to be formed from parent compounds by intestinal bacteria [1] [2]	Information limited; may be precursor to other compounds [2]

Metabolic Pathways and Experimental Insights

Erythrocentaurin is a crucial downstream product in the metabolism of secoiridoid glycosides. The metabolic pathway and key experimental findings are summarized below.



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Key Experimental Protocols

Researchers use specific protocols to study these metabolic transformations:

- **In Vitro Metabolism with Intestinal Bacteria:** A common method involves incubating the parent compound (like gentiopicroside) with intestinal bacteria (e.g., from rat colon contents) in an anaerobic medium at 37°C [2] [5]. Metabolites are then identified and quantified over time using techniques like **LC/MSn-IT-TOF** and **NMR** [2].
- **Metabolite Identification In Vivo:** After administering the parent compound to animal models, plasma, bile, urine, and feces are collected. Metabolites are identified using advanced techniques like **UPLC-Q/TOF-MS/MS**, which can separate and characterize numerous metabolites based on their mass [1].
- **Isolation of Metabolites for Activity Assays:** Active metabolites can be isolated from biological fluids like rat urine using methods such as medium-pressure liquid chromatography (MPLC) with

specific gradients. The isolated metabolites are then characterized using NMR and tested for activities like hepatoprotective effects in cell-based assays (e.g., on L02 human hepatocytes) [4].

Pharmacological Significance of Metabolites

The transformation of parent compounds into metabolites like **erythrocentaurin** is considered a form of **metabolic activation**, as these metabolites often exhibit enhanced or distinct biological activities [4]:

- **Erythrocentaurin** has been reported to inhibit **α -amylase** in a concentration-dependent manner, suggesting potential for managing postprandial hyperglycemia [2].
- Other metabolites, such as certain **glucuronic acid conjugates**, have shown better **antioxidant capacity** and hepatoprotective activity than their parent compound, gentiopicroside [2] [4].
- **Gentianine**, a nitrogen-containing metabolite of swertiamarin, is also recognized for its significant pharmacological potential [1].

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